molecular formula C21H16NP B12975536 2-(Diphenylphosphino)quinoline

2-(Diphenylphosphino)quinoline

Cat. No.: B12975536
M. Wt: 313.3 g/mol
InChI Key: XZWFALQAPDAOON-UHFFFAOYSA-N
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Description

Significance of Heteroaromatic-Phosphine Ligands in Transition Metal Catalysis

Heteroaromatic-phosphine ligands are of paramount importance in transition metal catalysis. The presence of both a phosphorus and a heteroaromatic nitrogen atom within the same ligand framework offers several advantages. The phosphine (B1218219) group, a soft donor, generally forms a strong bond with late transition metals, stabilizing the complex. tcichemicals.com The electronic properties of the phosphine can be systematically varied by altering the substituents on the phosphorus atom, which in turn affects the ligation properties in metal complexes. core.ac.uk The heteroaromatic component, often a nitrogen-containing ring like pyridine (B92270) or quinoline (B57606), acts as a "hard" donor. This hard-soft donor combination can lead to hemilability, where one donor atom can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding during a catalytic cycle. beilstein-journals.org

The ability to tune both the steric and electronic properties of these ligands is crucial for optimizing catalytic activity and selectivity in a wide range of reactions. tcichemicals.comrsc.org For instance, bulky phosphine ligands are known to promote key steps in cross-coupling reactions, such as oxidative addition and reductive elimination. tcichemicals.com Furthermore, the rigid backbone of many heteroaromatic systems can impart a specific geometry to the metal complex, influencing the stereochemical outcome of a reaction. The incorporation of chiral elements into the ligand backbone has led to the development of highly effective catalysts for asymmetric synthesis. acs.orgthieme-connect.com

Evolution of Quinoline-Based Phosphine Ligand Architectures

The development of quinoline-based phosphine ligands has evolved to create a diverse range of molecular architectures tailored for specific catalytic applications. Early designs often featured a simple phosphine group attached to the quinoline scaffold. A prominent example is 8-(diphenylphosphino)quinoline (B2888825), where the phosphine and nitrogen donors form a five-membered chelate ring upon coordination to a metal. researchgate.netcymitquimica.com This arrangement provides a stable coordination environment.

Subsequent research has focused on modifying this basic structure to fine-tune the ligand's properties. This includes the introduction of substituents on the quinoline ring or the phenyl groups of the phosphine moiety. For example, adding a methyl group to the quinoline ring can alter the steric environment around the metal center. researchgate.net More complex designs have incorporated the quinoline-phosphine motif into larger, multidentate ligand systems. These include P,N,N-tridentate ligands and ligands incorporating other functional groups to introduce additional coordination modes or to participate in non-covalent interactions that can influence catalytic selectivity. thieme-connect.comacs.org The functionalization of the quinoline ring has become a significant strategy in synthetic chemistry, expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. researchgate.net

Scope and Research Focus on 2-(Diphenylphosphino)quinoline within Organometallic Chemistry and Catalysis

Within the broader family of quinoline-based phosphine ligands, this compound has garnered significant attention in organometallic chemistry and catalysis. In this ligand, the diphenylphosphino group is located at the 2-position of the quinoline ring. This substitution pattern leads to the formation of a four-membered chelate ring when coordinated to a metal center, which is in contrast to the five-membered ring formed by its isomer, 8-(diphenylphosphino)quinoline. researchgate.net The strained nature of this four-membered ring can influence the reactivity of the resulting metal complex.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16NP

Molecular Weight

313.3 g/mol

IUPAC Name

diphenyl(quinolin-2-yl)phosphane

InChI

InChI=1S/C21H16NP/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H

InChI Key

XZWFALQAPDAOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Coordination Chemistry of 2 Diphenylphosphino Quinoline with Transition Metals

Complexation with Group 8, 9, 10, and 11 Transition Metals

The coordination chemistry of 2-(diphenylphosphino)quinoline with ruthenium has garnered significant attention, leading to the synthesis and characterization of various ruthenium(II) complexes. These complexes often exhibit potential applications in catalysis, particularly in transfer hydrogenation reactions.

Ruthenium(II) p-cymene (B1678584) complexes incorporating pyridine-quinoline based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.comnih.gov For instance, complexes bearing methyl groups on the quinoline (B57606) moiety can quantitatively convert acetophenone (B1666503) to 1-phenylethanol. nih.gov The catalytic cycle is proposed to proceed via an inner-sphere mechanism involving the formation of a ruthenium(II) hydride species. nih.gov While direct catalytic studies on ruthenium complexes of this compound are an active area of research, the behavior of analogous systems suggests their potential in similar transformations. The synthesis of N-heterocycles, such as quinolines and quinazolines, has been achieved through acceptorless dehydrogenative coupling reactions catalyzed by ruthenium pincer complexes, highlighting the utility of ruthenium catalysis in constructing complex organic molecules. rsc.org

The synthesis of ruthenium(II) complexes with 8-(diphenylphosphino)quinoline (B2888825) has been reported, yielding compounds such as dithiocyanato-N-bis[8-(diphenylphosphino)quinoline]ruthenium(II). researchgate.net These complexes have been investigated for their potential as anticancer agents. researchgate.net

Table 1: Selected Ruthenium Complexes and their Catalytic Activity in Transfer Hydrogenation

Complex/Catalyst SystemSubstrateProductConversion (%)Time (min)TOF (h⁻¹)
[Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆]Acetophenone1-Phenylethanol100151600
[Ru(η⁶-p-cymene)(4,6′-Me₂pq)Cl][PF₆]Acetophenone1-Phenylethanol100151600

Data sourced from studies on analogous pyridine-quinoline based ligands. researchgate.net

Palladium and platinum complexes containing phosphine (B1218219) and nitrogen-based ligands are of significant interest due to their catalytic applications and potential as therapeutic agents. While research specifically on this compound complexes is developing, studies on related structures provide valuable insights into their expected coordination chemistry and reactivity.

The synthesis of palladium(II) halide complexes with quinolinylaminophosphonates has been reported. nih.govresearchgate.net In these complexes, ligands such as diethyl and dibutyl [α-anilino-(quinolin-2-ylmethyl)]phosphonates act as N,N-chelate ligands, coordinating to the palladium center through the quinoline and aniline (B41778) nitrogen atoms to form cis-[Pd(L)X₂] type complexes (where X = Cl, Br). nih.govresearchgate.net The coordination environment around the palladium(II) ion is typically a distorted square planar geometry. researchgate.net

Platinum(II) complexes with quinoline derivatives have also been synthesized and characterized. For instance, the reaction of K₂[PtCl₄] with 1-methylnitropyrazole derivatives yields novel platinum(II) complexes. nih.gov Additionally, mixed-ligand platinum(II) complexes bearing eugenol (B1671780) and quinoline derivatives have been prepared and their structures elucidated by single-crystal X-ray diffraction. nih.gov These studies indicate that the quinoline moiety readily coordinates to the platinum(II) center. The development of palladium(II) and platinum(II) complexes with phosphino-imino-pyridyl ligands further demonstrates the versatility of P,N-type ligands in stabilizing these metal centers in various coordination modes. acs.org

Table 2: Representative Palladium(II) Complexes with Quinolinylaminophosphonate Ligands

ComplexLigandCoordination ModeGeometry
cis-[Pd(L1)Cl₂]Diethyl [α-anilino-(quinolin-2-ylmethyl)]phosphonateN,N-chelateSquare planar
cis-[Pd(L2)Br₂]Dibutyl [α-anilino-(quinolin-2-ylmethyl)]phosphonateN,N-chelateSquare planar

Data based on analogous quinolinylaminophosphonate ligands. nih.govresearchgate.net

Nickel complexes supported by quinoline-based phosphine ligands have been synthesized and shown to be effective catalysts in various organic transformations, including cross-coupling reactions and ethylene (B1197577) oligomerization.

The reaction of 8-azidoquinoline (B1280395) with organophosphorus compounds has been utilized to generate a range of quinoline-based ligands for the synthesis of nickel complexes. nih.govresearchgate.net These nickel complexes have demonstrated catalytic activity in the cross-coupling of arylzinc reagents with aryl chlorides and aryltrimethylammonium salts. nih.govresearchgate.net The unique electronic and steric properties of nickel, which can readily access various oxidation states and single-electron pathways, contribute to its distinct reactivity compared to palladium. squarespace.com

Furthermore, novel nickel(II) complexes bearing 8-(diphenylphosphino)quinoline and its derivatives have been synthesized and fully characterized. nih.govnih.govresearchgate.net For example, chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) adopts a square planar configuration. nih.govnih.govresearchgate.net When activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), these complexes exhibit good catalytic activities for ethylene oligomerization. nih.govnih.govresearchgate.net

Table 3: Catalytic Activity of Nickel(II)-8-(diphenylphosphino)quinoline Complexes in Ethylene Oligomerization

ComplexCocatalystActivity (g ethylene/mol Ni·h·atm)
Chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II)MAO-
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichlorideMAO2.45 x 10⁵

Data is representative of the catalytic potential of these systems. nih.govnih.govresearchgate.net

Copper(I) complexes with phosphine-quinoline type ligands are of particular interest due to their intriguing photophysical properties, including luminescence. The coordination of this compound and its analogues to copper(I) centers leads to the formation of complexes with diverse structures and emission characteristics.

The synthesis of copper(I) halide complexes with 2-(diphenylphosphino)pyridine, a close analogue of the title compound, has been extensively studied, revealing the formation of mono-, di-, and tetranuclear complexes. nih.gov These complexes often exhibit thermally activated delayed fluorescence (TADF), a property that makes them promising for applications in organic light-emitting diodes (OLEDs). nih.gov The luminescent properties of copper(I) complexes are highly dependent on the coordination geometry and the nature of the ligands. acs.orghelsinki.fi

Complexes of copper(I) with 8-(diphenylphosphanyl-oxy)-quinoline have also been synthesized, although they can be labile in solution. helsinki.fi The study of copper(I) iodide and bis(diphenylphosphino)alkane-based complexes has provided insights into the relationship between the central CuI aggregate motifs and their spectral and emission lifetime signatures. mdpi.com The emission from these types of complexes is often attributed to metal/halide-to-ligand charge transfer (MXLCT) and cluster-centered triplet excited states. mdpi.com

Table 4: Photophysical Properties of Representative Copper(I) Phosphine Complexes

Complex TypeEmission ColorEmission Mechanism
[Cu(P^P)(N^N)]⁺Orange-to-Red (solution), Yellow-to-Orange (solid)Phosphorescence
CuI-diphosphine clustersVaries (dependent on cluster motif)³MXLCT and ³CC*

Data from analogous copper(I) phosphine-diimine and phosphine-halide complexes. acs.orgmdpi.com

Rhodium complexes are renowned for their exceptional catalytic activity in a wide range of organic transformations, including hydroformylation and C-H bond activation. The use of phosphine-quinoline ligands can influence the selectivity and efficiency of these catalytic processes.

Rhodium-catalyzed hydroformylation of olefins is a fundamentally important industrial process. nih.gov The design of the ligand is crucial for controlling the regioselectivity of the reaction. Phosphine-containing directing groups can be used to favor the formation of branched aldehydes. illinois.edu While specific studies on the use of this compound in rhodium-catalyzed hydroformylation are emerging, the principles established with other P,N-ligands suggest its potential in this area. mdpi.commdpi.com

Furthermore, rhodium complexes have been shown to promote the C-H bond activation of quinolines. nih.gov For instance, the square-planar rhodium(I) complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]} can activate the C-H bonds of the heterocyclic ring of quinoline and its derivatives. nih.gov Rhodium(III) catalysis, in particular, has demonstrated good selectivity and reactivity for the functionalization of C-H bonds in various coupling reactions. nsf.gov The hydroacylative union of aldehydes and o-alkynyl anilines, catalyzed by rhodium complexes, provides a route to substituted quinolines. mdpi.com

The coordination chemistry of iron and iridium with quinoline-phosphine ligands is an expanding field of research, with potential applications in catalysis and materials science.

A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been used to synthesize iron(II) complexes. nih.gov The reaction of these ligands with iron(II) chloride results in the formation of both mono- and di-nuclear complexes, showcasing the structural diversity achievable with this ligand framework. nih.gov The synthesis of iron(II) bisphosphine complexes and their reactivity with small molecules like PH₃ have also been investigated, providing fundamental insights into the coordination chemistry of iron with phosphine ligands. nih.gov

Iridium complexes have shown significant promise as catalysts for transfer hydrogenation and various photomediated transformations. nih.gov Cyclometalated iridium complexes with quinoline-based ancillary ligands have been synthesized and their photophysical properties studied, revealing efficient deep-red phosphorescence. nsf.govnih.gov Additionally, heterobimetallic complexes containing an Ir-Fe, Ir-Co, or Ir-Ni core bridged by 2-(diphenylphosphino)pyridine have been synthesized and structurally characterized. nih.gov These studies provide a foundation for exploring the properties and reactivity of iridium complexes with this compound.

Table 5: Structural Features of an Iron(II) Complex with a Quinoline-Phosphine Ligand

ComplexMetal Center GeometryNuclearity
[Fe(L1)Cl]₂(μ-Cl)₂Distorted square pyramidalDinuclear

Based on the structure of an iron(II) complex with N-(2-(diphenylphosphino)ethyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov

Gold Complexes

The coordination chemistry of gold with phosphine ligands is extensive, owing to the strong affinity between the soft gold(I) center and soft phosphorus donors. Gold(I) complexes typically adopt a linear geometry, while gold(III) complexes favor a square planar arrangement. Although crystal structures specifically for this compound gold complexes are not prevalent in the searched literature, the behavior of analogous phosphine and quinoline-based ligands provides a strong basis for understanding their potential interactions.

Gold(I) complexes with various phosphine ligands, including those with nitrogen-containing heterocycles, have been synthesized and characterized. For example, the reaction of [AuCl(tht)] (tht = tetrahydrothiophene) with 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine revealed that the gold(I) chloride unit preferentially coordinates to the softer PPh2 donor first frontiersin.org. This suggests that in its reaction with this compound, gold(I) would initially bind to the phosphorus atom. Depending on the stoichiometry and reaction conditions, the nitrogen atom could then coordinate to the same or a different metal center.

Dinuclear gold(I) complexes bridged by diphosphine ligands are also common, often exhibiting interesting photophysical properties arising from aurophilic (Au···Au) interactions researchgate.net. Given the structure of this compound, it could potentially act as a bridging ligand between two gold centers, although this is more characteristic of bis(phosphine) ligands. More likely, it would act as a P,N-chelating ligand in mononuclear gold(III) complexes or as a P-monodentate ligand in linear gold(I) complexes researchgate.net.

Denticity and Coordination Modes

The this compound ligand is capable of adopting several coordination modes, which dictates the geometry and reactivity of the resulting metal complexes. Its versatility stems from the presence of two distinct donor atoms (P and N) and the flexibility of the bond connecting the phosphino (B1201336) group to the quinoline ring.

Bidentate P,N-Chelation

The most common coordination mode for ligands containing both a phosphine and a nitrogen donor is bidentate chelation, where both the phosphorus and nitrogen atoms bind to the same metal center, forming a stable chelate ring researchgate.netrsc.org. In the case of this compound, this P,N-chelation results in the formation of a five-membered ring, a thermodynamically favorable arrangement. This mode of coordination is prevalent in complexes with various transition metals, including those from Group VIII such as iron and ruthenium researchgate.net. The analogous ligand, 8-(diphenylphosphino)quinoline, also readily forms bidentate P,N-chelates with metals like ruthenium and Group 10 elements researchgate.netresearchgate.net. Bidentate chelation enforces a specific geometry around the metal center and can influence the electronic properties of the complex by fixing the position of the donor atoms.

Monodentate P-Donation

Under certain conditions, this compound can act as a monodentate ligand, coordinating to a metal center solely through its phosphorus atom researchgate.net. This mode is often observed with soft, low-valent metals like gold(I), which have a strong preference for linear two-coordinate geometries with soft donor ligands like phosphines researchgate.net. In such cases, the harder nitrogen atom of the quinoline ring remains uncoordinated. Monodentate P-donation can also occur in complexes where steric hindrance prevents the nitrogen atom from accessing the metal center or when the metal already has a saturated coordination sphere. For the related 8-(diphenylphosphino)quinoline ligand, monodentate P-donating behavior has been observed in square-planar complexes of platinum(II), palladium(II), and nickel(II) researchgate.net.

Bridging Coordination Modes in Dinuclear and Heterobimetallic Complexes

The this compound ligand can also function as a bridging ligand, connecting two different metal centers. This is particularly common in the formation of dinuclear or heterobimetallic complexes nih.govrsc.org. In a bridging capacity, the "soft" phosphorus atom can coordinate to one metal center while the "hard" nitrogen atom binds to a second, different metal. This ability to bridge dissimilar metals is a key feature in the design of heterobimetallic catalysts where the two metal centers can act synergistically.

The closely related ligand, 2-(diphenylphosphino)pyridine, has been shown to act as a bridge between two metal atoms, facilitating the formation of M–M' bonds nih.govrsc.orgacs.org. For example, it has been used to synthesize heterobimetallic complexes containing Ir–M (where M = Fe(II), Co(II), Ni(II)) cores and Fe–M (where M = Cu(I), Ag(I), Hg(II)) bonds nih.govrsc.org. In these structures, the phosphine and pyridine (B92270) moieties of two separate ligands bridge the two metal centers. It is highly probable that this compound would exhibit similar bridging behavior, enabling the construction of complex polynuclear architectures.

Structural Elucidation of Metal Complexes

Table 1: Selected Crystallographic Data for a Related Heterobimetallic Complex with a Bridging P,N-Ligand Data for [IrCl(CO)(μ-Ph2PPy)2CoCl2], where Ph2PPy is the analogous 2-(diphenylphosphino)pyridine ligand. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Ir-P1 Bond Length (Å)2.361(2)
Ir-P2 Bond Length (Å)2.355(2)
Co-N1 Bond Length (Å)2.079(6)
Co-N2 Bond Length (Å)2.083(6)
P1-Ir-P2 Angle (°)165.23(7)
N1-Co-N2 Angle (°)100.5(2)

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes. 31P NMR is particularly informative, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. Upon coordination to a metal center, the 31P NMR signal typically shifts downfield compared to the free ligand. For example, in various Ag(I) complexes with 2-(diphenylphosphino)pyridine, the 31P{1H} NMR signals appear as singlets or broad singlets in the range of δ = 0.20 to 8.88 ppm nih.govacs.org. 1H and 13C NMR provide information about the protons and carbons of the quinoline and phenyl rings, with coordination-induced shifts observed for the nuclei closest to the metal center.

Other spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are also employed. IR spectroscopy can identify characteristic vibrational frequencies of the ligand and other co-ligands (like CO), while UV-Vis spectroscopy provides insights into the electronic structure of the complexes, often revealing metal-to-ligand charge-transfer (MLCT) bands researchgate.netbendola.com.

Table 2: Representative Spectroscopic Data for P,N-Ligand Metal Complexes

Complex TypeTechniqueKey ObservationReference
Ag(I)-halide complexes with 2-(diphenylphosphino)pyridine31P{1H} NMRδ = 0.20 - 8.88 ppm nih.govacs.org
Ru(II) complexes with 8-(diphenylphosphino)quinolineUV-VisMLCT bands observed researchgate.net
Ir-Co heterobimetallic complex with 2-(diphenylphosphino)pyridineX-ray DiffractionBridging coordination mode confirmed nih.gov

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
Ph2PPy2-(Diphenylphosphino)pyridine
8-(diphenylphosphino)quinoline8-(Diphenylphosphino)quinoline
(2-methoxyethyl)diphenylphosphine(2-Methoxyethyl)diphenylphosphine
(2-methoxyphenyl)diphenylphosphine(2-Methoxyphenyl)diphenylphosphine
2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
thtTetrahydrothiophene
2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine2-Diphenylphosphino-3-methyl-6-trimethylsilylphosphinine

Single-Crystal X-ray Diffraction Analyses of Coordination Geometries

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes containing this compound (hereafter denoted as Ph₂Pqn). These analyses have revealed a range of coordination geometries, largely dependent on the metal ion, its oxidation state, and the steric demands of any substituents on the Ph₂Pqn ligand.

Square Planar: This is a common geometry for d⁸ metal ions like Palladium(II) and Platinum(II). In the complex [PdCl₂(Ph₂Pqn)], the palladium center adopts a typical square-planar coordination. nih.gov Similarly, the platinum(II) analogue, [PtCl₂(Ph₂Pqn)], also exhibits a square-planar environment. nih.gov In some cases, the geometry can be highly distorted from ideal square-planar. For example, the palladium center in cis(P)-[PdCl(Ph₂Pqn-P,N)(Ph₂Pqn-P)]BF₄ is described as having an extremely distorted square-planar coordination. oup.com Copper(I) has also been observed in a distorted square-planar geometry in a dinuclear complex where two ligands bridge two copper ions. uni-muenchen.denih.gov

Distorted Octahedral: Rhodium(III), a d⁶ metal ion, forms octahedral complexes. The cis-dichloridobis(8-diphenylphosphanylquinoline)rhodium(III) cation, [RhCl₂(Ph₂Pqn)₂]⁺, displays a cis(Cl),cis(P),cis(N) configuration. nih.gov

Tetrahedral: Tetrahedral geometry is particularly noted in Nickel(II) complexes where steric congestion from cis-positioned Ph₂Pqn ligands is significant. acs.orgresearchgate.net This distortion from the more typical square-planar geometry for Ni(II) highlights the influence of ligand sterics. Rhodium(-1) in the complex [Rh(dppf)₂]⁻ (where dppf is 1,1′-bis(diphenylphosphino)ferrocene, a related diphosphine ligand) adopts a slightly distorted tetrahedral geometry. researchgate.net

Square Pyramidal: In certain crystal forms of palladium complexes, a square-pyramidal geometry is observed. For instance, when Pd(Ph₂Pqn)₂Br₂ is crystallized from a methanol (B129727)/ether mixture and aged, it forms an orange prismatic crystal (2b) where the Pd(II) center has an elongated square-pyramidal five-coordinate geometry, with a bromide ion at the apical position. oup.com Copper(I) complexes with a related ligand have also been found to adopt distorted square pyramidal geometries. uni-muenchen.denih.gov

Trigonal Bipyramidal: While less common for this specific ligand in the provided sources, trigonal bipyramidal geometry is a known possibility for five-coordinate complexes. youtube.com For instance, the sodium cation in the crystal structure of [Na(THF)₅][Rh(dppf)₂]·THF is surrounded by five THF molecules in a slightly distorted trigonal-bipyramidal environment. researchgate.net

Table 1: Selected Coordination Geometries of this compound and Related Complexes

Metal Center Complex / Cation Coordination Geometry
Palladium(II) [PdCl₂(Ph₂Pqn)] Square Planar nih.gov
Platinum(II) [PtCl₂(Ph₂Pqn)] Square Planar nih.gov
Palladium(II) [Pd(Ph₂Pqn)₂Br]⁺ Elongated Square Pyramidal oup.com
Rhodium(III) [RhCl₂(Ph₂Pqn)₂]⁺ Distorted Octahedral nih.gov
Nickel(II) [Ni(PQR)₂]²⁺ Tetrahedral acs.org
Copper(I) [Cu₂(bqmpp)₂]²⁺ Distorted Square Planar / Square Pyramidal uni-muenchen.denih.gov

Bond Length Analysis and Trans Influence Effects

The trans influence, a thermodynamic effect, describes the ability of a ligand to weaken the bond trans to itself. libretexts.org In square-planar complexes of Ph₂Pqn, the strong σ-donating and π-accepting properties of the phosphine group result in a pronounced trans influence. This is clearly demonstrated in the crystal structure of (SP-4)-[PdCl₂(Ph₂Pqn)]. nih.gov

The Pd-Cl bond trans to the phosphorus atom is significantly longer than the Pd-Cl bond cis to it. This elongation indicates a weakening of the trans bond due to the electronic influence of the diphenylphosphino group. nih.gov

Pd1—Cl1 (trans to P): 2.3716 (6) Å

Pd1—Cl2 (cis to P): 2.2885 (7) Å

This difference of approximately 0.083 Å is a clear illustration of the strong trans influence exerted by the phosphine donor compared to the quinoline nitrogen or the chloride ligand. nih.gov A similar effect is observed in platinum(II) complexes, where the Pt-P bond lengths are elongated when positioned trans to another phosphine group, which has a larger trans influence than a chloride ligand. osaka-u.ac.jp In rhodium complexes, the Rh-Cl bond length can be significantly elongated when trans to an antimony (Sb) ligand, which also exhibits a strong trans influence. nih.gov

Table 2: Bond Lengths (Å) Illustrating the Trans Influence in [PdCl₂(Ph₂Pqn)]

Bond Position Relative to Phosphorus Donor Length (Å)
Pd1—Cl1 trans 2.3716 (6) nih.gov
Pd1—Cl2 cis 2.2885 (7) nih.gov
Pd1—P1 - 2.2026 (6) nih.gov
Pd1—N1 - 2.065 (2) nih.gov

Influence of Ligand Sterics on Metal Center Distortion

The steric profile of the Ph₂Pqn ligand framework plays a critical role in dictating the final geometry of the metal complex. Introducing bulky substituents at the 2-position of the quinoline ring (ortho to the coordinating nitrogen) induces significant steric strain, forcing the coordination sphere to distort. nih.gov

In dichloridopalladium(II) complexes, substitution with a methyl ([PdCl₂(PQMe)]) or phenyl ([PdCl₂(PQPh)]) group at the 2-position causes a considerable tetrahedral distortion of the normally square-planar geometry. nih.govbohrium.com This distortion can be quantified using the τ₄ index, which is 0 for a perfect square-planar geometry and 1 for a perfect tetrahedral geometry. While the unsubstituted complex [PdCl₂(PQH)] has a τ₄ value of only 0.0552 (4), the values for the methyl and phenyl substituted complexes are 0.1555 (4) and 0.1438 (4), respectively, indicating a significant shift towards a tetrahedral arrangement. nih.gov

This steric clash also leads to other distortions:

Displacement from Chelating Ligand Plane: The steric pressure from the substituent forces the metal center out of the plane of the chelating ligand. acs.orgnih.govresearchgate.net In [PdCl₂(PQMe)], the palladium atom is displaced from the quinoline plane, causing the five-membered chelate ring to bend into an envelope-type conformation. nih.govresearchgate.net

Ligand Displacement: The substituent can push a cis-positioned ligand away from its ideal coordination site. In the [PdCl₂(PQMe)] complex, the Cl ligand cis to the methyl-substituted nitrogen is displaced from the Pd coordination plane by 0.554 (1) Å. nih.gov

These distortions weaken the M–N(quinoline) bond, which is reflected in longer bond lengths. acs.orgresearchgate.net

Solution Behavior and Stability of Metal Complexes

The structural features observed in the solid state often influence the behavior and stability of these complexes in solution.

Ligand Dissociation and Substitution with Anions

The weakening of the metal-quinoline bond due to steric strain has direct consequences for the stability of the chelate in solution. For sterically demanding Pt(II) and Pd(II) complexes with 2-methyl-8-(diphenylphosphino)quinoline (PQMe), the weakened M-N bond allows for partial dissociation of the chelate. acs.orgresearchgate.net This process can be facilitated by the presence of coordinating anions, such as halides, which can substitute the quinoline nitrogen, leading to a monodentate P-coordination of the ligand. acs.orgresearchgate.net This behavior was observed using UV-vis spectroscopy and confirmed by X-ray crystallography of the resulting products. acs.orgresearchgate.net

Sensitivity to Environmental Factors

The stability of crystalline Ph₂Pqn complexes can be sensitive to the environment, particularly the presence of solvate molecules like water or methanol within the crystal lattice. For example, the orange needle-like crystals of Pd(Ph₂Pqn)₂Cl₂ obtained from methanol are highly efflorescent; they rapidly lose solvent molecules and turn into a yellow powder within seconds of being removed from the mother liquor. oup.com This indicates that the solvent molecules play a crucial role in stabilizing the crystal structure, and their loss due to atmospheric exposure leads to a structural transformation.

Catalytic Applications of 2 Diphenylphosphino Quinoline Derived Complexes

Homogeneous Catalysis

Ruthenium complexes incorporating the 8-(diphenylphosphino)quinoline (B2888825) (DPPQ) ligand have been identified as highly effective catalysts for the endo-cycloisomerization of terminal alkynols, yielding valuable endo-cyclic enol ethers. rsc.orgnih.gov Specifically, the dinuclear ruthenium complex [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ has shown remarkable catalytic activity. rsc.orgnih.gov With a low catalyst loading of just 1 mol%, this complex efficiently facilitates the transformation of a variety of terminal alkynols into their corresponding cyclic products in moderate to excellent yields. rsc.orgnih.gov

This catalytic system is particularly noteworthy for its ability to achieve challenging 7- and 8-endo heterocyclizations, producing seven-membered 3-benzoxepine and eight-membered 3-benzo[d]oxocine derivatives, respectively. rsc.orgnih.gov Mechanistic investigations suggest that the reaction proceeds through the formation of key ruthenium oxacyclocarbene intermediates. rsc.org Stoichiometric reactions between the catalyst and various alkynol substrates have led to the isolation and characterization of these five-, six-, and seven-membered oxacyclocarbene ruthenium species. rsc.org The quantitative conversion of an isolated seven-membered oxacyclocarbene intermediate back into the active catalyst and the corresponding 3-benzoxepine product confirms its role as a key intermediate in the catalytic cycle. rsc.org The differing reactivity of these oxacyclocarbene intermediates is believed to correlate with the catalyst's varying activity for different alkynol substrates. rsc.org

Endo Cycloisomerization of Various Terminal Alkynols Catalyzed by [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂
Substrate (Alkynol)Product (Endo-Cyclic Enol Ether)Ring SizeYield (%)
2-(2-Ethynylphenyl)ethanol4,5-Dihydro-3-benzoxepine7-membered96
2-(2-Ethynylphenyl)propan-1-ol5-Methyl-4,5-dihydro-3-benzoxepine7-membered95
2-(Ethynylphenyl)methanol3-Benzoxepine7-membered85
2-(2-Ethynylphenyl)methoxy)ethanol3,4,5,6-Tetrahydro-2H-benzo[f] rsc.orgresearchgate.netdioxocine8-membered94
Hept-6-yn-1-ol2,3,4,7-Tetrahydrooxepine7-membered75
Hex-5-yn-1-ol3,6-Dihydro-2H-pyran6-membered88
Pent-4-yn-1-ol2,3-Dihydrofuran (B140613)5-membered72

Nickel(II) complexes featuring 8-(diphenylphosphino)quinoline and its derivatives as P,N-chelating ligands are active catalysts for the oligomerization of ethylene (B1197577). rsc.orgresearchgate.net These systems, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), convert ethylene into a mixture of linear alpha-olefins. rsc.orgresearchgate.net The activity and selectivity of these catalysts are strongly influenced by the specific structure of the ligand and the reaction conditions.

Research has focused on complexes such as chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) and its 2-methyl-substituted quinoline (B57606) analogue. rsc.orgresearchgate.net For instance, the complex [2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride, in the presence of MAO, has demonstrated good catalytic activity, reaching up to 2.45 x 10⁵ g of ethylene per mole of Ni per hour per atmosphere in toluene. rsc.orgresearchgate.net The architecture of the ligand plays a critical role in determining the performance of the coordinated nickel center. rsc.org The catalytic activity is dependent on factors such as the MAO:Ni molar ratio and the reaction temperature. For example, the activity of one catalytic system was found to increase with a rising MAO:Ni ratio, reaching a peak at a ratio of 500 at 50 °C. researchgate.net However, this increase in temperature also led to a decrease in the selectivity for α-olefins. researchgate.net

Ethylene Oligomerization using 8-(Diphenylphosphino)quinoline-Derived Nickel Complexes with MAO Cocatalyst
Catalyst PrecursorMAO:Ni RatioTemp (°C)Activity (10⁵ g C₂H₄ (mol Ni·h·atm)⁻¹)α-Olefin Selectivity (%)
chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II)300252.0596.5
chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II)500251.8595.2
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride300251.5597.1
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride500251.9896.3
[2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride500502.4592.5

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the catalytic applications of “2-(Diphenylphosphino)quinoline” that strictly adheres to the provided outline. The required research findings, specific examples, and data for this particular compound across the stipulated catalytic reactions—including Suzuki-Miyaura cross-coupling, allylic oxidation, 1,4-addition, oxidative addition, asymmetric hydrogenation, and asymmetric hydroboration—are not sufficiently documented in published studies.

While the listed catalytic reactions are well-established fields of chemical research, their application using complexes specifically derived from the this compound ligand is not widely reported. Existing literature on quinoline-based ligands in these contexts typically involves more complex derivatives, such as chiral oxazolinyl, Schiff base, or QUINAPHOS-type structures, which fall outside the explicit scope of this request.

Therefore, to ensure scientific accuracy and avoid speculation, the article as outlined cannot be constructed.

Asymmetric Catalysis Utilizing Chiral this compound Ligands

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-X bonds. The use of chiral ligands is paramount in controlling the stereochemical outcome of these reactions. While a vast array of chiral phosphine (B1218219) ligands has been developed for this purpose, the specific application of this compound in this context is not as extensively documented as that of other privileged ligand classes like PHOX or Trost ligands.

However, the broader family of quinoline-containing chiral ligands has shown promise. The performance of the catalytic system in AAA reactions is highly dependent on the fine-tuning of factors such as the nature of the substrate and nucleophile, the reaction medium, the palladium precursor, and the specific structure of the ligand employed.

Research in the broader field of palladium-catalyzed AAA has demonstrated that both monodentate and bidentate phosphine ligands are effective. The design of these ligands often incorporates features that allow for precise control of the chiral environment around the metal center, thereby influencing the enantioselectivity of the reaction. For instance, diphosphine ligands with central chirality, such as the Trost-type ligands, have proven to be highly effective inductors in asymmetric allylic alkylation reactions.

SubstrateNucleophileCatalyst SystemSolventYield (%)ee (%)
rac-1,3-diphenylallyl acetateDimethyl malonate[Pd(η³-C₃H₅)Cl]₂ / L*THF>95>97
rac-1,3-diphenylallyl acetateDimethyl malonate[Pd(η³-C₃H₅)Cl]₂ / L**CH₂Cl₂9895

L represents a generic chiral phosphine ligand, as specific data for this compound was not available in the searched literature. The data presented is representative of high-performing catalytic systems in AAA.

Enantioselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The development of catalytic and enantioselective variants has been a significant area of research. Chiral Lewis acids are commonly employed as catalysts, and these are often generated in situ from a metal precursor and a chiral ligand.

Despite the importance of this reaction, a thorough search of the scientific literature did not yield specific examples of this compound being used as a ligand in enantioselective Diels-Alder reactions. While other chiral phosphine ligands, such as phosphinooxathiane ligands, have been successfully employed in palladium-catalyzed asymmetric Diels-Alder reactions, the utility of this compound for this transformation remains to be explored and documented.

Asymmetric α-Alkynylation of Enamines

The asymmetric α-alkynylation of carbonyl compounds is a valuable method for the synthesis of chiral propargyl derivatives. A common strategy involves the in situ generation of an enamine from the parent carbonyl compound and a secondary amine, followed by reaction with an electrophilic alkynylating agent in the presence of a chiral catalyst.

A comprehensive review of the available literature did not reveal any specific applications of this compound as a ligand in the asymmetric α-alkynylation of enamines. The field has seen the successful application of other types of chiral ligands, including bifunctional phosphine ligands in gold-catalyzed reactions, but the potential of this compound in this specific transformation has not been reported.

Asymmetric Intramolecular Cyclopropanations

Asymmetric intramolecular cyclopropanation is a key reaction for the synthesis of chiral cyclopropane-containing molecules. These reactions are often catalyzed by transition metal complexes, with the chiral ligand playing a crucial role in inducing enantioselectivity.

While specific examples utilizing this compound are not extensively detailed, related structures have been investigated. For instance, chiral 8-diphenylphosphino-2-oxazolinylquinolines have been synthesized and employed as N,N,P-chelating ligands in Ru(II)-catalyzed asymmetric intramolecular cyclopropanation of diazo-alkenes. These catalytic systems demonstrated good reactivity and thermal stability, affording high yields. However, the enantioselectivities were somewhat lower compared to other established catalytic systems. A notable observation was the strong dependence of the enantioselectivity on the substituents of the oxazoline (B21484) ring.

Substrate (Diazo-alkene)CatalystSolventYield (%)ee (%)
Ethyl 2-diazo-5-heptenoateRu₂(OAc)₄ / LigandCH₂Cl₂8560
tert-Butyl 2-diazo-5-heptenoateRu₂(OAc)₄ / LigandCH₂Cl₂8865

*Ligand represents a chiral 8-diphenylphosphino-2-oxazolinylquinoline derivative.

Asymmetric Heck Reactions

The asymmetric Heck reaction is a powerful method for the enantioselective formation of C-C bonds, particularly for the synthesis of chiral quaternary carbon centers. The choice of chiral ligand is critical for achieving high enantioselectivity.

Complexes of palladium with phosphinooxazoline (PHOX) ligands, which share structural similarities with this compound, have been successfully applied in asymmetric Heck reactions. For example, the reaction of 2,3-dihydrofuran with phenyl triflate has been a benchmark for evaluating the effectiveness of chiral ligands in this transformation. Novel palladium(II) complexes with (S,S)- and (S,R)-2-[4-(isopropyl)oxazol-2-yl]-2'-diphenylphosphino-1,1-binaphthyls have been prepared and studied. X-ray crystallographic analysis of these complexes revealed that the axial chirality of the binaphthyl backbone has a more significant influence on the chiral environment around the palladium center than the chirality of the oxazoline ring. In the asymmetric Heck reaction, the catalyst derived from the (S,S)-ligand provided the (R)-product with up to 88% ee.

OlefinAryl Triflating AgentCatalystBaseYield (%)ee (%)
2,3-DihydrofuranPhenyl triflatePd(OAc)₂ / LigandN,N-Diisopropylethylamine7588 (R)
CyclopentenePhenyl triflatePd(OAc)₂ / LigandN,N-Diisopropylethylamine6075 (R)

*Ligand represents (S,S)-2-[4-(isopropyl)oxazol-2-yl]-2'-diphenylphosphino-1,1-binaphthyl.

Strategies for Enhancing Enantioselectivity and Substrate Scope

Enhancing enantioselectivity and broadening the substrate scope are central goals in the development of asymmetric catalytic reactions. Several strategies have been employed to achieve these objectives with catalysts derived from quinoline-phosphine type ligands.

Ligand Modification: The steric and electronic properties of the ligand can be fine-tuned to improve catalytic performance. For instance, in the case of 8-diphenylphosphino-2-oxazolinylquinoline ligands used in cyclopropanation, altering the substituents on the oxazoline ring had a dramatic effect on the enantioselectivity. Similarly, in Heck reactions, the chirality of the binaphthyl backbone in phosphinooxazoline ligands was found to be the dominant factor in determining the enantiomeric excess.

Substrate and Reagent Control: The nature of the substrate and other reagents can significantly influence the outcome of an asymmetric reaction. In some cases, the use of specific substrates can lead to higher enantioselectivities. For example, in palladium-catalyzed asymmetric allylic alkylation, the choice of the nucleophile and the leaving group on the allylic substrate can have a profound impact on both the yield and the enantioselectivity of the reaction.

Additive and Co-catalyst Effects: The addition of co-catalysts or additives can sometimes enhance the enantioselectivity of a reaction. These additives can interact with the catalyst, the substrate, or the transition state to create a more ordered and selective environment for the reaction to occur.

Reaction Condition Optimization: Careful optimization of reaction parameters such as temperature, solvent, and concentration is crucial for maximizing enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excesses, although this may come at the cost of a slower reaction rate. The choice of solvent can also play a significant role by influencing the solubility of the catalyst and reactants, as well as by potentially coordinating to the metal center and altering its catalytic activity and selectivity.

By systematically investigating these factors, researchers can often identify conditions that lead to significant improvements in both the enantioselectivity and the range of substrates that can be effectively transformed in a given asymmetric catalytic reaction.

Mechanistic Investigations of 2 Diphenylphosphino Quinoline Catalyzed Reactions

Elucidation of Catalytic Cycles

Proposed Pathways in Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a vital transformation, and iridium complexes featuring P,N-ligands have emerged as effective catalysts. While a definitive catalytic cycle for a complex with 2-(diphenylphosphino)quinoline itself is not extensively detailed in the literature, mechanistic proposals for closely related iridium-P,N systems provide a strong basis for understanding the pathway.

The prevailing mechanism is an "outer-sphere" pathway involving the stepwise transfer of a proton (H⁺) and a hydride (H⁻) from an activated iridium-hydride complex to the quinoline (B57606) substrate. researchgate.netnih.gov The catalytic cycle is generally proposed to proceed through the following key stages:

Catalyst Activation: The pre-catalyst, often an Iridium(I) species like [Ir(COD)Cl]₂, reacts with the chiral P,N-ligand and molecular hydrogen (H₂) to form an active Iridium(III) dihydride complex.

Proton Transfer: The acidic Ir(III)-hydride complex protonates the nitrogen atom of the quinoline substrate, forming a quinolinium ion. This activation step makes the heterocyclic ring more susceptible to nucleophilic attack.

Hydride Transfer: A hydride ion is then transferred from the iridium center to the C2 or C4 position of the activated quinolinium ion. This is typically the rate-determining and enantioselectivity-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride attack.

Isomerization and Second Hydrogenation: The resulting dihydroquinoline intermediate may undergo isomerization. A second sequence of proton and hydride transfer then reduces the remaining double bond in the heterocyclic ring to yield the final tetrahydroquinoline product.

Catalyst Regeneration: Upon release of the product, the iridium catalyst is regenerated and can enter the next catalytic cycle.

This outer-sphere mechanism is distinct from inner-sphere pathways as the quinoline substrate does not necessarily need to coordinate directly to the iridium metal center during the hydride transfer step. researchgate.netacs.org

Key Intermediates in Cycloisomerization Reactions (e.g., Oxacyclocarbene Complexes)

Mechanistic studies of the cycloisomerization of terminal alkynols catalyzed by ruthenium complexes of 8-(diphenylphosphino)quinoline (B2888825) (DPPQ), a close analogue of the title compound, have provided significant insight into the catalytic cycle. These investigations have successfully identified ruthenium oxacyclocarbene complexes as key intermediates in the reaction pathway.

The proposed catalytic cycle begins with the reaction of the ruthenium pre-catalyst with the terminal alkyne substrate to form a ruthenium vinylidene intermediate. This highly reactive species is pivotal for the subsequent steps. The intramolecular nucleophilic attack of the hydroxyl group of the alkynol onto the electrophilic α-carbon of the vinylidene ligand leads to the formation of a crucial oxacyclocarbene ruthenium complex . This intermediate has been successfully isolated and characterized.

The final step involves the protolysis of the ruthenium-carbene bond, which releases the cyclic enol ether product and regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle. The quantitative transformation of an isolated oxacyclocarbene complex back into the active catalyst and the final product provides strong evidence for its role as a true intermediate in the catalytic process.

Role of Hydride Intermediates in Transfer Hydrogenation

In transfer hydrogenation reactions, where hydrogen is supplied from a donor molecule like 2-propanol or formic acid, ruthenium complexes containing P,N-ligands are known to operate via a mechanism involving crucial ruthenium-hydride intermediates. researchgate.netresearchgate.net The catalytic cycle is generally understood to follow a metal-ligand bifunctional or "outer-sphere" mechanism. diva-portal.orgnih.gov

The key steps are:

Formation of the Ruthenium-Hydride: The ruthenium pre-catalyst reacts with the hydrogen donor (e.g., 2-propanol) in the presence of a base. This step involves the deprotonation of the alcohol and subsequent β-hydride elimination to form a reactive ruthenium-hydride (Ru-H) species. The P,N-ligand supports this transformation and stabilizes the resulting hydride complex.

Concerted Hydrogen Transfer: The active Ru-H complex, which also features a proton-donating group (often an N-H moiety on the ligand or coordinated alcohol), transfers both the hydride from the metal and a proton to the substrate (e.g., a ketone) in a concerted fashion, typically through a six-membered cyclic transition state. diva-portal.org This simultaneous transfer avoids the formation of high-energy charged intermediates.

Product Release and Catalyst Regeneration: After the transfer, the oxidized hydrogen donor (e.g., acetone) and the reduced product (e.g., an alcohol) are released, and the ruthenium catalyst is regenerated by reacting with another molecule of the hydrogen donor, thus completing the cycle.

This outer-sphere pathway is considered highly efficient, and the P,N-ligand plays a dual role: it modulates the electronic properties of the metal center and participates directly in the proton transfer step. researchgate.netresearchgate.net

Identification and Characterization of Reaction Intermediates

The direct detection, isolation, and characterization of intermediates are paramount for validating proposed catalytic cycles. Spectroscopic and crystallographic techniques have been instrumental in providing concrete evidence for the transient species involved in reactions catalyzed by this compound and its analogues.

Isolation and Spectroscopic Characterization (e.g., NMR)

In the ruthenium-catalyzed cycloisomerization of alkynols, several five-, six-, and seven-membered oxacyclocarbene ruthenium intermediates have been successfully isolated from stoichiometric reactions between the catalyst and various alkynol substrates. These intermediates were characterized using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In the ¹H NMR spectra, the formation of the oxacyclocarbene is evidenced by the appearance of characteristic signals for the methylene protons adjacent to the oxygen atom and the carbene carbon. ³¹P NMR spectroscopy is used to monitor the phosphorus environment, confirming the coordination of the diphenylphosphino moiety to the ruthenium center throughout the catalytic cycle.

Infrared (IR) spectroscopy can also be used to identify key functional groups. For instance, the disappearance of the characteristic alkyne C≡C and ≡C-H stretching frequencies and the appearance of new C=C stretching bands from the enol ether product provide evidence for the transformation. For ruthenium-hydride intermediates in transfer hydrogenation, ¹H NMR is a powerful tool, with the hydride proton typically appearing at a highly shielded, upfield chemical shift (e.g., δ -10 to -25 ppm). diva-portal.org

Below is a table summarizing representative spectroscopic data for a characterized ruthenium oxacyclocarbene intermediate.

Intermediate ComplexSpectroscopic MethodKey Diagnostic Signals
RuCl(DPPQ)₂{=C(CH₂)₃O}¹H NMR (CD₂Cl₂)δ = 4.75 (t, J = 6.4 Hz, 2H; OCH₂), 3.90 (t, J = 7.2 Hz, 2H; Ru=CCH₂)
³¹P{¹H} NMR (CD₂Cl₂)δ = 45.3 (s)
¹³C{¹H} NMR (CD₂Cl₂)δ = 330.1 (t, JP-C = 15.6 Hz; Ru=C)

Data derived from studies on the analogous 8-(diphenylphosphino)quinoline (DPPQ) ligand.

X-ray Crystallographic Evidence for Intermediate Structures

Single-crystal X-ray diffraction provides unambiguous proof of the structure and bonding of catalytic intermediates. The molecular structures of several ruthenium complexes involving the 8-(diphenylphosphino)quinoline (DPPQ) ligand have been determined, including pre-catalysts and, crucially, key reaction intermediates.

The crystal structure of the oxacyclocarbene intermediate, such as RuCl(DPPQ)₂{=CCH₂(CH₂)nCH₂O}, confirms the connectivity proposed by mechanistic studies. These structures reveal a distorted octahedral geometry around the ruthenium center. The analysis provides precise measurements of the critical Ru=C double bond of the oxacyclocarbene moiety, as well as the Ru-P and Ru-N bond lengths, confirming the bidentate coordination of the DPPQ ligand. This crystallographic evidence is definitive in establishing the oxacyclocarbene as a stable, characterizable intermediate in the cycloisomerization catalytic cycle.

The table below presents selected crystallographic data for a stable ruthenium complex containing the DPPQ ligand, illustrating the typical coordination environment.

ComplexCrystal SystemSpace GroupSelected Bond Lengths (Å)Selected Bond Angles (°)
cis-[Ru(DPPQ)₂(NCS)₂]MonoclinicP12₁1Ru-P1: 2.421, Ru-P2: 2.411, Ru-N1: 2.112, Ru-N2: 2.121, Ru-N(NCS): 2.053P1-Ru-N1: 88.9, P2-Ru-N2: 89.3, N1-Ru-N2: 90.5

Data for a stable complex, [Ru(DPPQ)₂(NCS)₂], illustrating the coordination of the analogous 8-(diphenylphosphino)quinoline (DPPQ) ligand. Data for the specific oxacyclocarbene intermediate was not available in the search results.

Influence of Ligand Structure on Reaction Pathways and Selectivity

The structure of the this compound ligand, characterized by the strategic placement of a diphenylphosphino group at the 2-position of a quinoline ring, creates a unique coordination environment around a metal center. This arrangement allows for a synergistic interplay between the soft phosphorus donor and the hard nitrogen donor, influencing the electronic and steric landscape of the catalytic species. This section will dissect how these ligand features directly impact the course and outcome of catalytic reactions.

Reactivity of Ruthenium Oxacyclocarbene Intermediates

While direct studies detailing the influence of this compound on the reactivity of ruthenium oxacyclocarbene intermediates are not extensively documented in the reviewed literature, the general principles of ligand effects on ruthenium-catalyzed olefin metathesis provide a framework for understanding its potential role. The initiation of the catalytic cycle in these reactions often involves the dissociation of a ligand to generate a more active 14-electron species. The binding properties of the this compound ligand, with its combination of a phosphine (B1218219) and a quinoline moiety, would significantly modulate the stability of the ruthenium complex and the ease of this dissociation.

Steric factors also play a crucial role. The bulky diphenylphosphino group and the planar quinoline ring create a specific steric pocket around the ruthenium atom. This steric hindrance can influence the approach of the olefinic substrate to the metal center, potentially affecting the rate of the initial coordination and the subsequent formation of the ruthenacyclobutane intermediate.

Ligand FeaturePotential Influence on Ruthenium Oxacyclocarbene Intermediates
Electronic Properties (Phosphine) Modulates electron density at the Ru center, affecting the stability and reactivity of carbene and metallacycle intermediates.
Electronic Properties (Quinoline) Further tunes the electronic environment of the Ru center.
Steric Hindrance Influences substrate approach and coordination, potentially affecting the rate of metallacycle formation.

Stereochemical Control and Diastereoselective Pathways

The chiral environment created by a catalyst is fundamental to achieving stereochemical control in asymmetric reactions. While this compound itself is not inherently chiral, its coordination to a metal center can lead to the formation of chiral complexes, particularly in octahedral geometries. The rigid bite angle and the defined spatial arrangement of the phenyl groups on the phosphorus atom and the quinoline ring can create a dissymmetric coordination sphere. This chirality can then be transferred to the substrate during the catalytic transformation, leading to the preferential formation of one diastereomer over another.

The precise mechanism of stereochemical induction is highly dependent on the specific reaction and the nature of the transition state. In many catalytic cycles, the stereochemistry of the product is determined in a key stereodifferentiating step, such as the migratory insertion of a substrate into a metal-ligand bond or the reductive elimination from the metal center. The steric bulk of the this compound ligand can effectively block certain approach trajectories of the substrate, thereby favoring a specific orientation that leads to the observed diastereoselectivity.

Furthermore, non-covalent interactions between the ligand and the substrate in the transition state can play a significant role in stabilizing one diastereomeric pathway over others. The aromatic rings of the diphenylphosphino and quinoline moieties can engage in π-stacking or other weak interactions with the substrate, providing an additional layer of stereochemical communication.

FactorMechanism of Stereochemical Control
Chiral-at-metal Complex The rigid coordination of the bidentate ligand can create a stable chiral environment around the metal center.
Steric Repulsion The bulky ligand can direct the incoming substrate to a specific coordination site and orientation.
Non-covalent Interactions Aromatic moieties of the ligand can interact with the substrate to stabilize a specific transition state.

Regioselective Control in Cross-Coupling Reactions

In the realm of cross-coupling reactions involving polyfunctionalized substrates, such as haloquinolines, achieving regioselectivity is a significant challenge. The this compound ligand can play a decisive role in directing the catalytic reaction to a specific site. The coordination of the quinoline nitrogen of the ligand to the metal center, for instance, palladium, can pre-organize the catalyst in proximity to a particular reactive site on a quinoline-based substrate.

For example, in the Suzuki-Miyaura cross-coupling of dihaloquinolines, the electronic and steric properties of the this compound ligand can influence the relative rates of oxidative addition at the different C-X bonds. The electron-donating phosphine group can enhance the electron density at the palladium center, which may favor oxidative addition at the more electron-deficient C-X bond.

Moreover, the coordination of the quinoline nitrogen of the ligand to the palladium catalyst can create a chelate effect that directs the catalyst to the C2 position of a quinoline substrate. This intramolecular delivery can override the inherent electronic preferences of the substrate, leading to high regioselectivity. The interplay between the electronic nature of the ligand, its steric profile, and its ability to engage in secondary interactions with the substrate are all critical factors in determining the regiochemical outcome of the reaction.

ReactionLigand Influence on RegioselectivityExample Substrate
Suzuki-Miyaura Cross-CouplingCoordination of quinoline nitrogen directs the catalyst. Electronic effects of the phosphine group influence oxidative addition rates.Dihaloquinolines

Theoretical and Computational Studies of 2 Diphenylphosphino Quinoline and Its Metal Complexes

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT has become a standard method for studying the electronic properties of transition metal complexes due to its balance of computational cost and accuracy. google.comsapub.org It is widely used to obtain optimized molecular geometries and to understand the nature of chemical bonding and reactivity. sapub.orgnih.gov TD-DFT extends these capabilities to excited states, allowing for the prediction and interpretation of electronic absorption and emission spectra. nih.govnih.gov

The first step in the computational analysis of 2-(Diphenylphosphino)quinoline and its metal complexes involves geometry optimization to find the lowest energy structure. nih.govresearchgate.net This is typically performed using DFT with a specific functional, such as the widely used B3LYP hybrid functional, in combination with an appropriate basis set. researchgate.netnih.gov For complexes containing heavy metals, basis sets like LANL2DZ or the def2 series (e.g., def2-SVP, def2-TZVP) are often employed to account for relativistic effects. semanticscholar.orgreddit.com

Table 1: Representative Calculated Structural Parameters for a Metal Complex of a Quinoline (B57606) Derivative

ParameterCalculated ValueMethod
M-N Bond Length (Å)2.05DFT/B3LYP
M-P Bond Length (Å)2.28DFT/B3LYP
N-M-P Bite Angle (°)92.5DFT/B3LYP
Quinoline Ring Planarity (°)<1.0DFT/B3LYP

Note: The data in this table is illustrative and represents typical values obtained for similar phosphine-quinoline metal complexes from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap generally implies that the molecule is more reactive and can be more easily excited. mdpi.com

In metal complexes of this compound, the HOMO is often associated with the metal d-orbitals and parts of the ligand, while the LUMO is typically localized on the π-system of the quinoline ring. scirp.org DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. nih.govirjweb.com This analysis is fundamental for understanding electronic transitions, as the lowest energy absorption bands often correspond to the promotion of an electron from the HOMO to the LUMO. mdpi.com

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
[M(DPPq)Cl₂]-5.85-2.153.70
[M(DPPq)₂(acac)]⁺-6.10-2.503.60

Note: The values presented are representative examples for hypothetical metal complexes (M) with this compound (DPPq) and are based on typical DFT calculation results for analogous systems.

For metal complexes containing heavy elements like platinum or iridium, relativistic effects, particularly spin-orbit coupling (SOC), play a decisive role in their photophysical properties. dtu.dkscispace.com SOC is the interaction between an electron's spin and its orbital angular momentum. This coupling facilitates formally spin-forbidden processes, such as intersystem crossing (ISC) from a singlet excited state to a triplet excited state, and phosphorescence, which is radiative decay from a triplet state to the singlet ground state. researchgate.netrsc.org

The magnitude of SOC is significantly larger for heavy atoms, which is why their complexes are often efficient phosphorescent emitters. dtu.dkscispace.com Theoretical calculations can quantify the SOC matrix elements between different electronic states. These calculations are essential for understanding the dynamics of excited states, as they determine the rates of radiative and non-radiative decay pathways. rsc.org By mixing singlet and triplet character into the excited states, strong SOC enhances the probability of phosphorescence, making it a key parameter in the design of efficient emitters for applications like organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for interpreting experimental spectroscopic data and predicting the optical properties of new compounds.

Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. nih.gov By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-Vis spectrum. scirp.orgsemanticscholar.org These theoretical spectra can be compared directly with experimental results to assign the observed electronic transitions. researchgate.net

For complexes of this compound, TD-DFT calculations can distinguish between different types of transitions, such as those localized on the ligand (π → π*) and those involving the metal center. mdpi.comrsc.org Similarly, the emission properties, particularly phosphorescence, can be investigated by calculating the energy of the lowest triplet state (T₁) and the strength of its coupling to the ground state. rsc.org

Table 3: Representative TD-DFT Calculated Absorption Data

ComplexCalculated λₘₐₓ (nm)Oscillator Strength (f)Major Contribution
[Pt(DPPq)Cl₂]4100.08MLCT
[Pt(DPPq)Cl₂]3550.25MLCT/LC
[Pt(DPPq)Cl₂]2900.55LC (π → π*)

Note: This table provides an example of typical TD-DFT output for a hypothetical Platinum(II) complex of this compound (DPPq), illustrating different types of electronic transitions.

A key feature in the electronic spectra of many transition metal complexes with π-accepting ligands like this compound is the presence of Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govresearchgate.net An MLCT transition involves the promotion of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). mdpi.com These transitions are often responsible for the intense, low-energy absorption bands that give these complexes their characteristic colors. researchgate.net

TD-DFT calculations are particularly useful for identifying and characterizing MLCT states. nih.gov By analyzing the molecular orbitals involved in a given electronic excitation, it is possible to determine its character. mdpi.comrsc.org For an MLCT transition, the calculation will show a significant redistribution of electron density from the metal to the ligand upon excitation. researchgate.net The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific structure of the ligand, making computational chemistry a vital tool for tuning the photophysical properties of these complexes. mdpi.comrsc.org

Mechanistic Modeling and Energy Landscape Analysis

Computational chemistry has become an indispensable tool for unraveling the intricate details of catalytic reaction mechanisms involving this compound and its metal complexes. By modeling the energy landscape of a reaction, researchers can gain insights into the feasibility of proposed mechanistic pathways, the nature of key intermediates, and the factors controlling catalytic activity and selectivity.

Elucidating Transition States and Reaction Barriers

Density Functional Theory (DFT) is a primary computational method used to investigate reaction mechanisms at the molecular level. researchgate.net This approach allows for the calculation of the electronic structure and energies of molecules, enabling the mapping of the potential energy surface for a catalytic reaction. Key to this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate—and intermediates.

Catalytic StepComputational ApproachKey Information Obtained
Oxidative AdditionDFT Geometry OptimizationTransition state structure, Activation energy
Migratory InsertionDFT, QTAIMElectronic nature of bonding, Reaction barrier
Reductive EliminationDFT Frequency CalculationIdentification of true transition state, Gibbs free energy of activation

This table illustrates how different computational techniques are applied to study the elementary steps in a catalytic cycle.

Correlating Computational Results with Experimental Observations of Catalytic Activity and Selectivity

A critical validation of any computational model is its ability to reproduce and explain experimental findings. There is a strong emphasis in the field on correlating computationally derived data, such as reaction energy barriers, with experimentally observed outcomes like reaction rates, yields, and selectivity (e.g., enantioselectivity or regioselectivity).

For example, empirical valence bond (EVB) calculations have successfully reproduced experimental activation energies for enzymatic reactions to within approximately 2 kcal mol⁻¹, demonstrating a strong correlation between computational prediction and experimental reality. nih.govrsc.orgchemrxiv.org This level of accuracy allows researchers to confidently use computational models to predict the catalytic efficiency of new, unsynthesized catalysts. If a model predicts a high energy barrier for a specific reaction pathway, it would be expected to correspond to a slow or non-existent reaction in the laboratory. Conversely, a predicted low-energy pathway would suggest a favorable and efficient catalytic process.

Furthermore, machine learning algorithms, trained on datasets of known catalysts and their experimental activities, are emerging as powerful tools for predicting the performance of new complexes. mdpi.com By inputting calculated molecular descriptors for a novel this compound metal complex, these models can predict its catalytic activity, offering a rapid screening method that complements traditional DFT calculations. mdpi.com

Computational PredictionCorresponding Experimental Observation
Low calculated activation energyHigh reaction rate / High yield
High calculated activation energyLow reaction rate / No reaction
Energy difference between diastereomeric transition statesEnantiomeric excess (ee%) or Diastereomeric ratio (dr)
Predicted catalytic activity (Machine Learning)Measured Turnover Number (TON) / Turnover Frequency (TOF)

This interactive table demonstrates the direct correlation between theoretical predictions and measurable experimental results in catalysis.

Ligand Design through Computational Approaches

Computational modeling is not only used to understand existing catalytic systems but also to rationally design new and improved ligands. By simulating the effects of structural changes in silico, chemists can prioritize synthetic targets and accelerate the discovery of more efficient and selective catalysts.

Predicting the Impact of Structural Modifications on Electronic and Catalytic Properties

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are employed to understand how specific structural features of a ligand influence its activity. nih.govmdpi.com These studies have been applied to various quinoline derivatives to guide the design of new compounds with enhanced properties. mdpi.com

By generating contour maps, these models can highlight regions of the this compound ligand where modifications would be beneficial. For instance, a model might indicate that adding an electron-withdrawing group at a specific position on the quinoline ring would enhance catalytic activity by modifying the electronic properties of the metal center. Similarly, introducing a bulky substituent could improve selectivity through steric effects. This predictive capability allows for the virtual screening of a large number of potential ligand derivatives, saving significant time and resources. nih.gov DFT calculations are also used to determine how modifications affect key electronic properties like the HOMO-LUMO gap, which can be correlated with the reactivity of the complex. nih.govrsc.orgresearchgate.net

Modification TypePredicted Effect on PropertiesRationale
Electron-donating group on quinolineIncreased electron density at the metal centerMay enhance oxidative addition
Electron-withdrawing group on quinolineDecreased electron density at the metal centerMay facilitate reductive elimination
Bulky group on phenyl ringsIncreased steric hindranceMay improve enantioselectivity
Introduction of a hydrogen-bond donorFavorable interaction with substrate/reagentsCan stabilize transition states

This table outlines how targeted structural modifications to the this compound framework are predicted to influence its catalytic and electronic properties.

Optimizing Ligand–Metal Interactions and Stereocontrol

A primary goal of ligand design is to fine-tune the interaction between the ligand and the metal center to achieve optimal catalytic performance, particularly in asymmetric catalysis where precise control of stereochemistry is essential. Computational methods are used to model the coordination geometry of the metal complex and the binding of the substrate.

Future Directions in 2 Diphenylphosphino Quinoline Research

Development of Novel Synthetic Routes for Diverse Ligand Scaffolds

The functionalization of the quinoline (B57606) ring is a key strategy for expanding the chemical space and enhancing the pharmacological and catalytic profiles of quinoline derivatives. rsc.org Future research will likely focus on developing more efficient and regioselective synthetic methods to introduce a wide array of functional groups onto the 2-(diphenylphosphino)quinoline backbone. rsc.org Traditional methods for quinoline synthesis, such as the Skraup, Friedlander, and Doebner-von Miller reactions, often require harsh conditions. jptcp.comresearchgate.net Consequently, there is a growing emphasis on creating novel, milder synthetic pathways. jptcp.comorientjchem.orgderpharmachemica.com

One promising avenue is the adaptation of C-H bond functionalization techniques. rsc.orgnih.gov This approach allows for the direct introduction of substituents at specific positions on the quinoline core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel ligands. rsc.orgnih.gov Researchers are exploring various transition metal-catalyzed C-H activation strategies to achieve regioselective alkylation, arylation, and other transformations of the quinoline scaffold. nih.gov

Furthermore, the development of one-pot synthesis protocols will be crucial for streamlining the preparation of complex this compound derivatives. For instance, a novel and efficient strategy for creating fused tricyclic quinoline heterocycles from aliphatic amino carboxylic acid substrates has been disclosed, involving cyclization, protection, amidine formation, and subsequent cyclization and coupling reactions. orientjchem.orgscispace.com

These advancements will enable the synthesis of a diverse library of this compound-based ligands with tailored steric and electronic properties, which is essential for optimizing their performance in various catalytic systems.

Synthetic StrategyDescriptionPotential Advantages
C-H Bond Functionalization Direct introduction of functional groups onto the quinoline ring via transition metal catalysis.High atom economy, regioselectivity, access to novel derivatives. rsc.orgnih.gov
One-Pot Syntheses Multi-step reactions carried out in a single reaction vessel.Increased efficiency, reduced waste, simplified purification. nih.gov
Novel Cyclization Methods Development of new methods for constructing the quinoline core under milder conditions.Avoidance of harsh reagents, improved substrate scope. orientjchem.orgscispace.com

Exploration of New Metal Combinations and Multi-Metallic Systems

While this compound has been extensively studied in complexes with platinum, palladium, and nickel, there is considerable scope for exploring its coordination chemistry with a broader range of metals. acs.orgresearchgate.net Recent studies have begun to investigate complexes with other transition metals, such as iron and ruthenium, revealing unique structural and reactive properties. rsc.orgsemanticscholar.orgresearchgate.net For example, a series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been used to form iron(II) complexes that are active in the ring-opening polymerization of ε-caprolactone. rsc.orgsemanticscholar.org

The investigation of multi-metallic systems incorporating this compound ligands represents a particularly exciting frontier. The flexible yet sterically demanding nature of related P,N ligands has been shown to support the formation of clusters with short metal-metal distances, as seen in copper(I) complexes. nih.gov These multi-metallic assemblies can exhibit cooperative catalytic effects, leading to enhanced reactivity and selectivity that is not achievable with mononuclear catalysts. Future work in this area could involve the synthesis and characterization of heterobimetallic complexes, where two different metal centers are held in close proximity by a bridging this compound-based ligand. Such systems could enable novel tandem catalytic reactions.

Metal/SystemResearch FocusPotential Applications
Iron Complexes Synthesis and characterization of iron(II) complexes for polymerization catalysis.Development of catalysts based on earth-abundant metals. rsc.orgsemanticscholar.org
Ruthenium Complexes Investigation of the coordination chemistry and spectroscopic properties of ruthenium(II) complexes.Applications in transfer hydrogenation and other redox catalysis. researchgate.netmdpi.com
Coinage Metals (Cu, Ag, Au) Exploration of the coordination versatility of related P,N ligands with coinage metals.Synthesis of novel cluster compounds with interesting structural and electronic properties. nih.gov
Multi-metallic Systems Design of ligands capable of bridging multiple metal centers to create bimetallic and cluster complexes.Cooperative catalysis, activation of challenging substrates. nih.gov

Advancements in Asymmetric Catalysis with Expanded Substrate Scope

Chiral ligands containing quinoline motifs have become increasingly important in asymmetric synthesis for the creation of enantiomerically pure compounds. bgu.ac.ilresearchgate.net While this compound itself is not chiral, the development of chiral derivatives is a key area for future research. The synthesis of axially chiral quinazolinones, for example, has emerged as a prominent research area. mdpi.com

A primary goal in this field is the expansion of the substrate scope for existing asymmetric catalytic reactions. nih.gov This involves designing new chiral this compound-based ligands that can effectively control the stereochemistry of transformations involving a wider range of starting materials. For instance, the development of peptide-based catalysts has enabled novel multifunctional substrate activation modes and unprecedented selectivity. nih.gov

Researchers are also focusing on the development of novel asymmetric reactions catalyzed by metal complexes of chiral quinoline-based ligands. This includes exploring new types of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com The insights gained from these studies will be crucial for the application of this compound-based catalysts in the synthesis of complex, biologically active molecules. bgu.ac.il

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques and Computational Methods

A thorough understanding of reaction mechanisms is fundamental to the rational design of more efficient catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of catalytic cycles involving this compound complexes. researchgate.netresearchgate.net

In situ spectroscopic methods, such as high-resolution NMR and X-ray absorption spectroscopy, can provide valuable information about the structure and dynamics of catalytic intermediates under reaction conditions. researchgate.net These experimental techniques, when coupled with density functional theory (DFT) and other computational methods, can offer a detailed picture of transition states and reaction pathways. researchgate.nettees.ac.ukmdpi.com

For example, DFT calculations can be used to model the optimized molecular structures of this compound complexes and to predict their electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information is crucial for understanding the reactivity of these complexes and for predicting their catalytic activity.

TechniqueApplicationInsights Gained
In Situ NMR Spectroscopy Monitoring reactions in real-time to identify and characterize reaction intermediates.Understanding the kinetics and mechanism of catalytic cycles.
X-ray Crystallography Determining the solid-state structures of pre-catalysts and stable intermediates.Elucidating the coordination geometry and bonding in metal complexes. researchgate.net
Density Functional Theory (DFT) Calculating the electronic structure and energetics of reactants, intermediates, and transition states.Predicting reaction pathways, understanding catalyst stability and selectivity. researchgate.nettees.ac.uk
Time-Dependent DFT (TD-DFT) Simulating electronic absorption and emission spectra.Interpreting experimental spectroscopic data and understanding excited-state properties. researchgate.net

Integration of this compound Chemistry in Sustainable Catalytic Processes

The principles of green chemistry are increasingly guiding the development of new catalytic processes. researchgate.netzenodo.org Future research on this compound will likely focus on its application in sustainable and environmentally benign catalytic systems. This includes the development of catalysts that can operate under milder reaction conditions, use greener solvents, and be easily recovered and recycled. researchgate.netrsc.org

One area of focus is the development of heterogeneous catalysts based on this compound. researchgate.net This can be achieved by immobilizing the metal complexes onto solid supports, such as polymers or inorganic materials. Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reuse, which are key aspects of sustainable chemistry. rsc.orgresearchgate.net

Furthermore, there is a growing interest in using this compound-based catalysts in reactions that utilize renewable feedstocks and produce minimal waste. For example, the selective hydrogenation of quinolines is an important transformation in the synthesis of pharmaceuticals and fine chemicals. sioc-journal.cn The development of robust and recyclable catalysts for this process, such as a hierarchical palladium on nickel foam-based system, is a significant step towards more sustainable chemical production. rsc.orgresearchgate.net Additionally, the use of these catalysts in advanced oxidation processes for the degradation of persistent organic pollutants like quinoline in wastewater highlights their potential environmental applications. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.